Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is an organic compound that features a biphenyl structure with an amido group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amido group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}benzoate involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: This compound has a similar biphenyl structure but lacks the amido and benzoate groups.
4-Methyl-2-cyanobiphenyl: This compound features a cyano group instead of the amido group and is used in the synthesis of pharmaceuticals like valsartan.
Uniqueness
Methyl 2-{[1,1’-biphenyl]-4-amido}benzoate is unique due to the presence of both the amido and benzoate ester groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in various applications, making it a valuable compound in research and industry.
Biological Activity
Methyl 2-[(biphenyl-4-ylcarbonyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
This compound features a complex structure that includes:
- Methyl Ester Group : Enhances solubility and bioavailability.
- Biphenyl Moiety : Contributes to the compound's hydrophobic properties.
- Benzoate Group : Linked to an amine, which allows for potential interactions with biological macromolecules.
The molecular formula of this compound is C18H17N1O3, with a molecular weight of approximately 317.34 g/mol.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may influence metabolic pathways related to inflammation, potentially making it a candidate for anti-inflammatory drug development.
- Binding Interactions : The compound may interact with specific receptors or enzymes, impacting their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.
- Pharmacological Applications : The structural features of this compound suggest possible applications in medicinal chemistry, particularly in drug design aimed at various diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(phenoxycarbonyl)amino benzoate | Contains a phenoxy group instead of biphenyl | Anti-inflammatory properties |
Ethyl 4-(biphenyl-2-carbonyl)amino benzoate | Ethoxy instead of methyl group; similar biphenyl | Potential analgesic effects |
Methyl 3-(biphenyl-4-carbonyl)amino benzoate | Different position of amino group; retains biphenyl | Anticancer activity |
This table illustrates the distinctiveness of this compound in terms of its pharmacological properties and structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Initial investigations focused on the compound's ability to modulate inflammatory responses in human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects on biological targets. This includes identifying specific receptors and pathways involved in its action.
- Therapeutic Implications : Given its structural similarities to other pharmacologically active compounds, there is potential for developing derivatives that enhance efficacy and reduce side effects.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H17NO3/c1-25-21(24)18-9-5-6-10-19(18)22-20(23)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23) |
InChI Key |
VESBIKBFVPZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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